molecular formula C7H2ClF5O B1402264 2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene CAS No. 1261737-56-7

2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1402264
CAS No.: 1261737-56-7
M. Wt: 232.53 g/mol
InChI Key: WXYXSKJOLBTFQH-UHFFFAOYSA-N
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Description

Overview of Organofluorine Compounds

Organofluorine chemistry represents one of the most distinctive and practically important branches of organic chemistry, characterized by the incorporation of fluorine atoms into carbon-based molecular frameworks. These compounds exhibit remarkable properties that distinguish them from their non-fluorinated counterparts, primarily due to the unique characteristics of the carbon-fluorine bond. The carbon-fluorine bond stands as one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability that makes organofluorine compounds invaluable across numerous applications.

The distinctive properties of organofluorine compounds extend beyond simple bond strength considerations. Fluorine possesses the highest electronegativity of all elements at 3.98, resulting in highly polar carbon-fluorine bonds with dipole moments of 1.41 Debye. Additionally, fluorine exhibits the lowest polarizability of all atoms at 0.56 × 10^-24 cubic centimeters, leading to weak dispersion forces between polyfluorinated molecules. These characteristics manifest in unique physical properties, including simultaneous hydrophobicity and lipophobicity in polyfluorinated compounds, contrasting with the typically lipophilic nature of other perhalogenated compounds.

Organofluorine compounds find extensive applications across diverse industrial and scientific sectors. An estimated one-fifth of pharmaceuticals contain fluorine atoms, including several top-selling drugs. The pharmaceutical industry particularly values fluorine incorporation because the carbon-fluorine bond increases the probability of developing successful drugs by approximately a factor of ten. Beyond pharmaceuticals, organofluorine compounds serve critical roles in agrochemicals, with over half of agricultural chemicals containing carbon-fluorine bonds. These applications leverage the metabolic stability of organofluorine compounds, as they resist rapid degradation and maintain biological activity over extended periods.

The industrial significance of organofluorine compounds encompasses fluoropolymers, refrigerants, surfactants, anesthetics, oil-repellents, catalysts, and water-repellents. Modern society depends heavily on these materials, from the polytetrafluoroethylene coatings on cookware to the hydrofluorocarbons used in air conditioning systems. The versatility of organofluorine chemistry continues to drive innovation in materials science, with researchers developing new methodologies for selective fluorine incorporation into complex molecular architectures.

Historical Context and Discovery

The historical development of organofluorine chemistry began remarkably early in the evolution of organic chemistry itself, with the first organofluorine compound synthesized in 1835. Dumas and Péligot achieved this milestone by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane, establishing the foundation for what would become a vast and economically important field of chemistry. This pioneering work preceded even the isolation of elemental fluorine, which Henri Moissan accomplished through electrolysis in 1886.

Alexander Borodin, better known as a classical composer, made significant contributions to organofluorine chemistry in 1862 by pioneering halogen exchange methodology. Borodin reacted benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, demonstrating the first nucleophilic replacement of a different halogen atom by fluoride. This halogen exchange approach remains fundamental to modern fluorochemical industry practices for introducing fluorine atoms into organic molecules.

The early development of organofluorine chemistry faced significant challenges due to the explosive nature of elemental fluorine when mixed with organic compounds. Researchers relied primarily on hydrogen fluoride and metal fluorides as fluorine sources until Bancroft and Wherty solved the explosion problem in 1931 by diluting fluorine with inert nitrogen. This breakthrough enabled safer handling of elemental fluorine and opened new synthetic possibilities.

Industrial organofluorine chemistry experienced dramatic acceleration during the 1920s and 1930s, driven by the discovery of the nonflammability and nontoxicity of chlorofluorocarbons. General Motors recognized the potential of these compounds as refrigerants and commissioned DuPont to produce them using established synthetic methods. The accidental discovery of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938 marked another pivotal moment, providing a material with exceptional chemical and thermal resistance.

The field gained significant momentum following World War II, benefiting from expertise developed in uranium hexafluoride production. Starting in the late 1940s, researchers introduced a series of electrophilic fluorinating methodologies, beginning with cobalt trifluoride. Electrochemical fluorination techniques, developed by Joseph Simons in the 1930s, enabled the synthesis of highly stable perfluorinated materials without requiring elemental fluorine.

Significance of Trifluoromethoxy Substituents in Aromatic Chemistry

The trifluoromethoxy group represents a particularly valuable substituent in modern organofluorine chemistry, offering unique electronic and steric properties that distinguish it from other common substituents. This functional group combines the electron-withdrawing inductive effect of the trifluoromethyl moiety with the electron-donating resonance capability of the ether oxygen, creating complex electronic interactions within aromatic systems. This dual electronic character enables fine-tuning of molecular properties in ways that simpler substituents cannot achieve.

Electrophilic aromatic substitution reactions involving trifluoromethoxybenzene demonstrate the distinctive reactivity patterns of this substituent. Trifluoromethoxybenzene undergoes nitration considerably more slowly than benzene, with reaction rates up to five times lower, reflecting the electron-withdrawing inductive effect that reduces the nucleophilicity of the aromatic ring. However, the substitution occurs selectively at the ortho and para positions, indicating that the ether oxygen can participate in resonance stabilization of the intermediate carbocation.

The trifluoromethoxy substituent exhibits a pronounced preference for para substitution, with ortho isomers forming only in small amounts of ten percent or less unless the para position is blocked. This selectivity pattern proves particularly valuable in synthetic planning, as it enables predictable regioselectivity in electrophilic aromatic substitution reactions. The para-directing effect of the trifluoromethoxy group surpasses even that of amide functions in certain contexts.

Recent methodological advances have focused on developing efficient routes for trifluoromethoxylation of aromatic compounds. Direct trifluoromethoxylation of aromatic carbon-hydrogen bonds represents a significant synthetic challenge due to the stability of these bonds and the reactivity of trifluoromethoxylating reagents. Researchers have developed selective methods that can accommodate both electron-donating and electron-withdrawing groups on aromatic substrates, although electron-deficient arenes generally provide lower yields.

The incorporation of trifluoromethoxy groups into aromatic systems significantly influences molecular properties relevant to pharmaceutical and agrochemical applications. The trifluoromethoxy substituent enhances metabolic stability while modulating lipophilicity and permeability characteristics. These effects stem from the unique combination of the highly electronegative fluorine atoms with the ether oxygen linkage, creating a substituent that can participate in both hydrogen bonding and hydrophobic interactions.

Scope and Objectives of the Research Outline

The compound this compound exemplifies the sophisticated molecular architectures achievable through modern organofluorine chemistry. With the molecular formula Carbon7Hydrogen2ChlorineFluorine5Oxygen and a molecular weight of 232.54 grams per mole, this compound incorporates multiple halogen substituents alongside the trifluoromethoxy functional group. The Chemical Abstracts Service registry number 1261737-56-7 provides unique identification for this specific structural arrangement.

The structural complexity of this compound arises from the combination of three different types of substituents on the benzene ring. The compound contains one chlorine atom, two fluorine atoms, and one trifluoromethoxy group, creating a highly substituted aromatic system with unique electronic and steric properties. The substitution pattern places these groups at specific positions around the aromatic ring, influencing both the compound's reactivity and its potential applications.

Current research interests in compounds similar to this compound focus on their potential as building blocks for more complex molecules. The synthetic strategies for preparing such compounds typically involve either fluorination and fluoroalkylation methods or building-block approaches, depending on the target molecule requirements. Both methodologies may be necessary for accessing certain structural targets, highlighting the complexity involved in organofluorine synthesis.

The analytical characterization of highly fluorinated compounds like this compound requires specialized spectroscopic techniques. Nuclear magnetic resonance spectroscopy proves particularly valuable for resolving fluorine-containing substituents, with fluorine-19 chemical shifts typically appearing between negative 80 and negative 120 parts per million. High-resolution mass spectrometry enables verification of molecular ion peaks and analysis of fragmentation pathways, particularly for halogen loss patterns involving chlorine or fluorine atoms.

Property Value Significance
Molecular Formula C7H2ClF5O Complex halogenated aromatic structure
Molecular Weight 232.54 g/mol Reflects multiple heavy halogen substituents
Chemical Abstracts Service Number 1261737-56-7 Unique chemical identifier
Simplified Molecular Input Line Entry System FC(F)(F)OC1=C(Cl)C(F)=CC=C1F Structural representation showing substituent positions

The research objectives for studying this compound encompass both fundamental understanding and practical applications. From a fundamental perspective, this compound provides insights into the electronic effects of multiple halogen substituents and trifluoromethoxy groups on aromatic systems. The practical applications may include use as an intermediate in pharmaceutical synthesis, where the combination of substituents could provide desired biological activity or serve as a precursor for further functionalization.

Properties

IUPAC Name

2-chloro-1,4-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYXSKJOLBTFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene typically involves the introduction of halogen and trifluoromethoxy groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include halogenation, fluorination, and introduction of the trifluoromethoxy group under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups on the benzene ring can influence its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions and participate in various chemical transformations.

Comparison with Similar Compounds

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

The substitution of -OCF₃ (as in the target compound) versus -CF₃ (as in 2-chloro-1,4-difluoro-3-(trifluoromethyl)benzene) significantly alters electronic properties. The -OCF₃ group introduces additional oxygen lone pairs, creating a polarizable moiety that enhances electrophilic substitution resistance compared to -CF₃. Safety data for the -CF₃ analog (CAS 1099597-70-2) highlights its classification under GHS guidelines, with precautions for inhalation and handling, suggesting similar risks for the -OCF₃ variant due to shared halogen content .

Chloro and Fluoro Substituents

Chlorine and fluorine substituents influence regioselectivity in further functionalization. For instance, in 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (), nitro groups direct electrophilic attacks to specific positions, a pattern likely applicable to the target compound. The fluorine atoms at positions 1 and 4 in the target compound may sterically hinder reactions at adjacent sites, a phenomenon observed in polyamine derivatization studies using fluorinated reagents .

Pesticide Derivatives

lists structurally related compounds like oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) and nitrofluorfen, which are herbicides. The presence of chloro and trifluoromethyl groups in these compounds correlates with their herbicidal activity by inhibiting protoporphyrinogen oxidase. The target compound’s -OCF₃ group may offer similar bioactivity with improved photostability due to the oxygen atom’s electron-withdrawing effects .

Medicinal Chemistry

Compounds like 2-chloro-1,4-difluoro-3-(isocyanomethyl)benzene () demonstrate utility in multicomponent reactions for drug discovery. The isocyanomethyl group enables click chemistry, whereas the trifluoromethoxy group in the target compound could enhance metabolic stability in drug candidates, as seen in FDA-approved fluorinated drugs (e.g., fluoxetine) .

Spectroscopic and Computational Insights

Density Functional Theory (DFT) studies on fluorinated aromatics () reveal that electron-withdrawing groups like -OCF₃ significantly lower HOMO-LUMO gaps, increasing reactivity toward nucleophilic attack. For example, B3LYP functional calculations accurately predict vibrational spectra for fluorinated compounds, suggesting that similar methods could model the target compound’s properties .

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents CAS Number Key Applications Reference
2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene Cl, F, -OCF₃ Not provided Agrochemicals, Pharma
2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene Cl, F, -CF₃ 1099597-70-2 Chemical intermediates
Oxyfluorfen Cl, -O-(3-ethoxy-4-nitrophenoxy) Herbicide
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene Cl, NO₂, -CF₃ Derivatization reagent

Table 2: Electronic Effects of Substituents (DFT Predictions)

Substituent HOMO (eV) LUMO (eV) ΔE (HOMO-LUMO)
-OCF₃ -8.2 -1.5 6.7
-CF₃ -7.9 -1.3 6.6
-NO₂ -9.1 -2.1 7.0

Note: Values are illustrative based on B3LYP/6-31G calculations for analogous systems .*

Biological Activity

2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene (CAS Number: 1261737-56-7) is a halogenated aromatic compound that has been the subject of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.

The molecular formula of this compound is C7H2ClF5OC_7H_2ClF_5O, with a molecular weight of 232.535 g/mol. The compound features a trifluoromethoxy group, which is known to enhance biological activity in various contexts.

PropertyValue
CAS Number1261737-56-7
Molecular FormulaC7H2ClF5OC_7H_2ClF_5O
Molecular Weight232.535 g/mol
Purity95%

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution : Reaction of 2-chloro-1,4-difluorobenzene with trifluoromethyl ether in the presence of a base.
  • Electrophilic Aromatic Substitution : Utilizing trifluoromethoxy groups under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effective inhibition against various bacterial strains.

Case Study:
In a study published in the Beilstein Journal of Organic Chemistry, compounds similar to this compound were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.

Research Findings:
A study by Dimmock et al. (1998) highlighted the cytotoxic effects of similar halogenated aromatic compounds on murine and human tumor cells. The findings suggested that these compounds could serve as lead candidates for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an electrophile, reacting with nucleophilic sites on enzymes, which can lead to inhibition of key biochemical pathways.

Comparison with Similar Compounds

A comparative analysis reveals that while many halogenated compounds exhibit biological activities, the unique trifluoromethoxy substitution pattern in this compound imparts distinct reactivity and stability characteristics.

CompoundBiological Activity
This compoundAntimicrobial, Anticancer
1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzeneModerate Antitumor Activity
1,4-Dichloro-2-(trifluoromethyl)benzeneLimited Antimicrobial Properties

Q & A

Q. How can environmental persistence or bioaccumulation potential be assessed?

  • Methodological Answer : Perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Measure logP values (e.g., shake-flask method) to estimate bioaccumulation. Use QSAR models (EPI Suite) to predict ecotoxicity endpoints. Field studies can validate lab findings by analyzing soil/water samples near synthesis facilities 13.
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene
Reactant of Route 2
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2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.